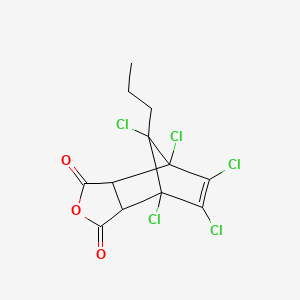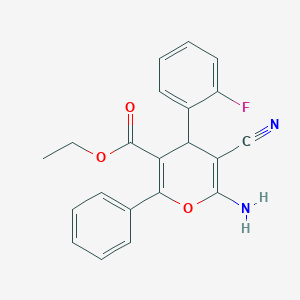
N-(2,6-dimethylphenyl)-N'-propylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-N’-propylethanediamide is a chemical compound that belongs to the class of amides It is structurally characterized by the presence of a 2,6-dimethylphenyl group attached to an ethanediamide backbone with a propyl substituent
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chloroacetyl chloride and 2,6-dimethylaniline to form an intermediate, which is then reacted with propylamine to yield the final product .
Industrial Production Methods
Industrial production of N-(2,6-dimethylphenyl)-N’-propylethanediamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2,6-dimethylphenyl)-N’-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
N-(2,6-dimethylphenyl)-N’-propylethanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)-N’-propylethanediamide involves its interaction with specific molecular targets. For instance, in the context of local anesthetics, the compound may inhibit the transmission of nerve impulses by blocking sodium channels in neuronal membranes . This inhibition prevents the initiation and propagation of action potentials, leading to a numbing effect.
相似化合物的比较
Similar Compounds
Lidocaine: Structurally similar, used as a local anesthetic.
Bupivacaine: Another local anesthetic with a similar mechanism of action.
Mepivacaine: Similar in structure and function to lidocaine.
Uniqueness
N-(2,6-dimethylphenyl)-N’-propylethanediamide is unique due to its specific substituents, which may confer distinct pharmacological properties and reactivity compared to other similar compounds. Its propyl group, for example, may influence its solubility, stability, and interaction with biological targets.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
N'-(2,6-dimethylphenyl)-N-propyloxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-8-14-12(16)13(17)15-11-9(2)6-5-7-10(11)3/h5-7H,4,8H2,1-3H3,(H,14,16)(H,15,17) |
InChI 键 |
NVXGKKSYKIXTEL-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C(=O)NC1=C(C=CC=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11554031.png)
![1-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-methylbenzenesulfonate](/img/structure/B11554037.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11554038.png)

![3-bromo-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11554049.png)
![methyl 4-{(E)-[2-({4-[(4-methylphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11554054.png)
![2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11554060.png)

![N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11554069.png)
![1,1'-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11554075.png)
![2-hydroxy-N'-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11554083.png)
![6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11554088.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B11554096.png)
![N-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]-2,4-dimethylaniline](/img/structure/B11554108.png)
